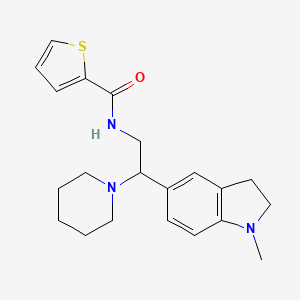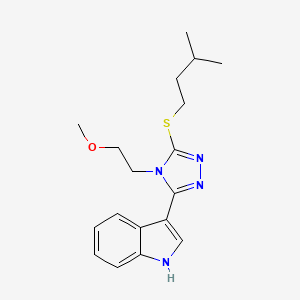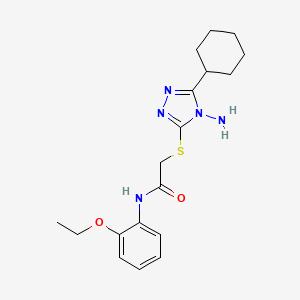![molecular formula C18H15N3O2S B2679405 N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide CAS No. 851114-37-9](/img/structure/B2679405.png)
N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(Imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide derivatives have shown promising applications in cancer research. For instance, sulfenylated imidazo[1,2-a]pyridine derivatives, including those with naphthalene substitutions, have demonstrated significant anticancer properties. These compounds have been effective against various human cancer cell lines such as breast, liver, cervical, lung, glioblastoma, skin melanoma, and prostate cancers. Specifically, certain derivatives exhibited potent activity against human liver cancer cells (HepG2) and induced cell cycle arrest and apoptosis in these cells (Chitrakar Ravi et al., 2021). Additionally, selenylated imidazo[1,2-a]pyridine derivatives, closely related to the naphthalene sulfonamide class, have shown high cytotoxicity towards breast cancer cells (MCF-7), including DNA intercalation and induction of apoptosis (G. Almeida et al., 2018).
Synthesis and Chemical Properties
The synthesis and chemical properties of this compound and its derivatives have been extensively studied. For example, a one-pot synthesis method using zinc chloride as a catalyst has been developed for creating N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides from available arylglyoxal hydrates, 2-aminopyridines, and sulfonamides, offering a simple and cost-effective approach (Chuanming Yu et al., 2014). Moreover, various methods for synthesizing imidazo[1,2-a]pyridines with different substitutions at the 3-position, potentially including sulfonamide derivatives, have been explored for their potential as antiulcer agents (J. Starrett et al., 1989).
Pharmacological Properties
The pharmacological properties of imidazo[1,2-a]pyridines, a core structure in this compound, have been the subject of extensive research. These studies have focused on enzyme inhibitors, receptor ligands, and anti-infectious agents, highlighting the versatility and potential of this chemical scaffold in various medicinal applications (C. Enguehard-Gueiffier & A. Gueiffier, 2007).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine derivatives, which include the naphthalene sulfonamide class, have been evaluated for their antimycobacterial activities against Mycobacterium tuberculosis. Some of these compounds have demonstrated significant in vitro and in vivo activity, reducing bacterial load in lung and spleen tissues (M. Madaiah et al., 2016).
Binding Studies
Studies have been conducted to understand the binding properties of related compounds to biological molecules. For instance, the binding of p-hydroxybenzoic acid esters to bovine serum albumin was examined using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe, providing insights into the interaction mechanisms of such compounds (H. Jun et al., 1971).
Eigenschaften
IUPAC Name |
N-(imidazo[1,2-a]pyridin-2-ylmethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-24(23,17-9-8-14-5-1-2-6-15(14)11-17)19-12-16-13-21-10-4-3-7-18(21)20-16/h1-11,13,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGAMHLUCIQUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B2679328.png)


![N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide](/img/structure/B2679333.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole](/img/structure/B2679340.png)
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, ethyl ester](/img/structure/B2679342.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea](/img/structure/B2679345.png)
